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Compound of Interest

Compound Name: 2,3-Dimethylpentanoic acid

Cat. No.: B2577170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 2,3-Dimethylpentanoic acid. It includes a summary of its structural and

computed data, detailed experimental protocols for property determination and synthesis, and

logical diagrams to illustrate key concepts and workflows.

Core Properties of 2,3-Dimethylpentanoic Acid
2,3-Dimethylpentanoic acid, also known as 2,3-dimethylvaleric acid, is a branched-chain

carboxylic acid. Its structure consists of a pentanoic acid backbone with two methyl group

substituents at the second and third carbon positions. Due to the presence of two chiral

centers, it can exist as four different stereoisomers.

While specific experimental data for properties such as boiling point, melting point, and density

are not readily available in public literature, a significant amount of structural and computed

data has been compiled.

The following table summarizes the key identifying and computed properties of 2,3-
Dimethylpentanoic acid.
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Property Value Source(s)

IUPAC Name 2,3-dimethylpentanoic acid [1]

Synonyms 2,3-dimethylvaleric acid [1]

CAS Number 82608-03-5 [2]

Molecular Formula C₇H₁₄O₂ [2]

Molecular Weight 130.18 g/mol [1][3]

Appearance Liquid [2]

Canonical SMILES CCC(C)C(C)C(=O)O [1]

InChI

InChI=1S/C7H14O2/c1-4-

5(2)6(3)7(8)9/h5-6H,4H2,1-

3H3,(H,8,9)

[1]

InChIKey
LBUDVZDSWKZABS-

UHFFFAOYSA-N
[1]

Computed XLogP3 2.2 [1][3]

Hydrogen Bond Donor Count 1 [1][3]

Hydrogen Bond Acceptor

Count
2 [1][3]

Rotatable Bond Count 3 [1][3]

Exact Mass 130.099379685 Da [1][3]

Topological Polar Surface Area 37.3 Å² [1][3]

Note: Experimental values for boiling point, melting point, density, and pKa for 2,3-
Dimethylpentanoic acid are not available in the cited literature. For context, the isomer 3,4-

Dimethylpentanoic acid has a reported boiling point of 210.9°C at 760 mmHg.[4][5]
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The following diagrams illustrate the molecular structure and workflows relevant to the analysis

of 2,3-Dimethylpentanoic acid.

Figure 1: Structural and Chemical Identifiers of 2,3-Dimethylpentanoic Acid
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Figure 1: Structural and Chemical Identifiers.

Figure 2: Experimental Workflow for pKa Determination via Potentiometric Titration
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Figure 2: Workflow for pKa Determination.

Figure 3: General Workflow for Asymmetric Synthesis of a Chiral Carboxylic Acid
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Figure 3: General Asymmetric Synthesis Workflow.

Experimental Protocols
While specific protocols for 2,3-Dimethylpentanoic acid are not detailed in the provided

search results, established methodologies for determining the properties of carboxylic acids

and for synthesizing structurally similar chiral compounds are applicable.

This method is a high-precision technique used to determine the acid dissociation constant

(pKa) of a substance.

A. Materials and Equipment:

Calibrated Potentiometer / pH meter with electrode

Magnetic stirrer and stir bar

Burette (precision grade)

Reaction vessel (beaker)

Standard aqueous buffers (pH 4, 7, and 10)

0.1 M Hydrochloric acid (HCl) solution

0.1 M Sodium hydroxide (NaOH) solution, carbonate-free

0.15 M Potassium chloride (KCl) solution (to maintain ionic strength)

Nitrogen gas source

B. Methodology:

Instrument Calibration: Calibrate the potentiometer using the standard aqueous buffers at pH

4, 7, and 10 to ensure accurate pH measurements.

Sample Preparation: Prepare a ~1 mM solution of the carboxylic acid in water or a suitable

co-solvent. A final volume of 20 mL is typical.
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Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength

throughout the titration.

Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide,

which can interfere with the titration of a weak acid.

Initial Acidification: Place the solution in the reaction vessel on the magnetic stirrer. Immerse

the pH electrode. Acidify the solution to a starting pH of approximately 1.8-2.0 by adding 0.1

M HCl.

Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution

from the burette.

Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01

pH units/minute) and record both the volume of NaOH added and the corresponding pH.

Endpoint: Continue the titration until the pH reaches a stable value around 12-12.5.

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a

titration curve. The pKa is determined from the pH at the half-equivalence point (the midpoint

of the steep inflection region of the curve).

Replication: To ensure robust and reliable data, perform a minimum of three separate

titrations and calculate the average pKa and standard deviation.

This protocol describes a general, yet powerful, strategy for the asymmetric synthesis of chiral

carboxylic acids, ensuring high stereocontrol. It is based on methodologies used for

compounds structurally similar to 2,3-Dimethylpentanoic acid.

A. Step 1: Acylation of the Chiral Auxiliary

Under an inert argon atmosphere, dissolve the Evans chiral auxiliary (e.g., (4S)-4-benzyl-2-

oxazolidinone) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

Add n-butyllithium dropwise to generate the lithium salt of the auxiliary.

Slowly add the desired acyl chloride (e.g., 3-methylbutanoyl chloride) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours until completion,

monitored by Thin-Layer Chromatography (TLC).

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract

the product with an organic solvent like ethyl acetate.

B. Step 2: Diastereoselective Alkylation

Dissolve the purified N-acyl imide from the previous step in anhydrous THF and cool to -78

°C under an inert atmosphere.

Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to form the

enolate.

Introduce the alkylating agent (e.g., methyl iodide) to the reaction mixture. The steric bulk of

the chiral auxiliary will direct the approach of the electrophile, favoring the formation of one

diastereomer.

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium

chloride and extract the product.

C. Step 3: Cleavage of the Auxiliary

Dissolve the purified, alkylated product in a mixture of THF and water at 0 °C.

Add aqueous hydrogen peroxide followed by lithium hydroxide to initiate hydrolytic cleavage.

Stir the mixture vigorously until the reaction is complete.

Quench the reaction with an aqueous solution of sodium sulfite.

Adjust the pH to ~10 to allow for the extraction and recovery of the chiral auxiliary.

Acidify the remaining aqueous layer to a pH of ~2 with 1 M HCl.

Extract the acidified layer with ethyl acetate. The combined organic extracts are then dried

and concentrated under reduced pressure to yield the final enantiomerically enriched

carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2577170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Hazard Information
2,3-Dimethylpentanoic acid is classified as a hazardous substance. According to GHS

classifications, it causes severe skin burns and eye damage and may cause respiratory

irritation.[1]

GHS Hazard Statements: H314, H335[1]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed.

This includes the use of personal protective equipment (PPE) such as safety goggles,

chemical-resistant gloves, and a lab coat. All handling should be performed in a well-

ventilated area or a chemical fume hood.

This guide serves as a foundational resource for professionals working with 2,3-
Dimethylpentanoic acid. While comprehensive, it highlights the need for further experimental

investigation to fully characterize its physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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